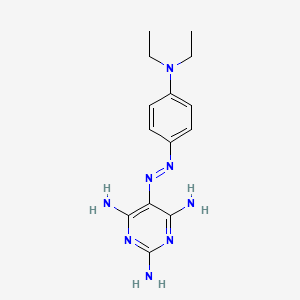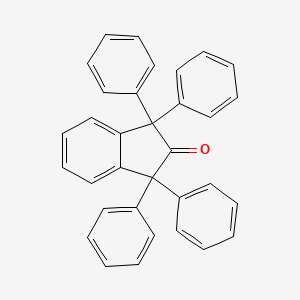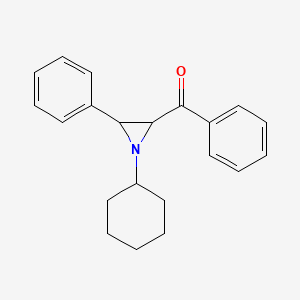
1,4-Dicyclohexyl-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dicyclohexyl-2,5-dimethylbenzene: is an organic compound with the molecular formula C20H30 . It is characterized by a benzene ring substituted with two cyclohexyl groups and two methyl groups at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dicyclohexyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of p-xylene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dicyclohexyl-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions using and a can convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,4-Dicyclohexyl-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dicyclohexyl-2,5-dimethylbenzene involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Lacks the cyclohexyl groups, making it less sterically hindered.
1,4-Dicyclohexylbenzene: Similar structure but without the methyl groups, affecting its reactivity and physical properties.
2,5-Dimethylbenzene (m-Xylene): Different substitution pattern on the benzene ring.
Uniqueness: 1,4-Dicyclohexyl-2,5-dimethylbenzene is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
4516-08-9 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1,4-dicyclohexyl-2,5-dimethylbenzene |
InChI |
InChI=1S/C20H30/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h13-14,17-18H,3-12H2,1-2H3 |
InChI Key |
UAISPGNSPLPAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCCC2)C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
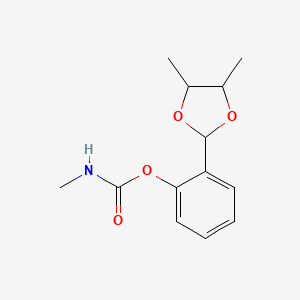
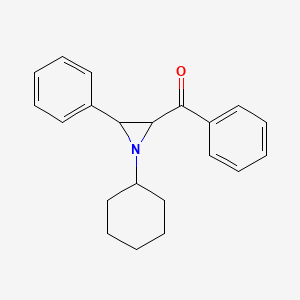
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

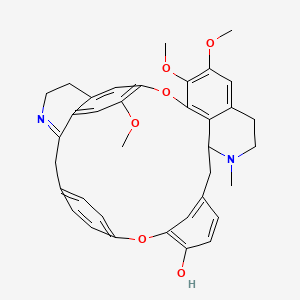
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
